molecular formula C18H18N4O2 B2620793 5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole CAS No. 2034482-26-1

5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole

Cat. No.: B2620793
CAS No.: 2034482-26-1
M. Wt: 322.368
InChI Key: OTJJYZKLZNNIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole is a complex organic molecule that features an indole core, a pyrrolidine ring, and a pyridazine moietyThe indole nucleus is known for its broad spectrum of biological activities, while the pyrrolidine and pyridazine rings contribute to the compound’s unique chemical properties and biological activities .

Mechanism of Action

  • Mode of Action

    The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “(1H-indol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone”, it’s difficult to provide a detailed explanation of its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrrolidine ring can be introduced through a cyclization reaction, often using a suitable amine and an appropriate electrophile . The pyridazine moiety is usually synthesized via a condensation reaction involving hydrazine and a dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antidiabetic activities.

    Industry: Utilized in the development of new materials and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole: is unique due to its combination of indole, pyrrolidine, and pyridazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1H-indol-5-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-2-5-17(21-20-12)24-15-7-9-22(11-15)18(23)14-3-4-16-13(10-14)6-8-19-16/h2-6,8,10,15,19H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJJYZKLZNNIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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